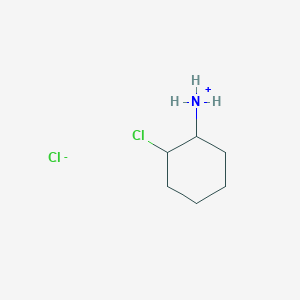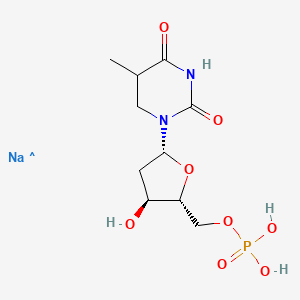
2,3-dihydro-1H-tetrazol-5-amine;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-tetrazol-5-amine;hydrate, also known as 5-amino-1H-tetrazole monohydrate, is a nitrogen-rich heterocyclic compound. It is characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-tetrazol-5-amine;hydrate typically involves the reaction of nitriles with sodium azide under acidic conditionsThe reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of triethyl orthoformate and sodium azide as starting materials. The reaction is conducted under reflux conditions, and the product is purified through recrystallization. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-tetrazol-5-amine;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Tetrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-tetrazol-5-amine;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in condensation reactions to form pyrimidines.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in developing new pharmaceuticals due to its bioisosteric properties.
Industry: Utilized in the production of explosives and propellants due to its high nitrogen content.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-tetrazol-5-amine;hydrate involves its interaction with various molecular targets. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions, which can influence biological pathways. In medicinal applications, it acts as a bioisostere for carboxylic acids, enhancing the pharmacokinetic properties of drugs .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-tetrazole: Shares a similar tetrazole ring structure but lacks the hydrate component.
1H-Tetrazol-5-amine: Another tetrazole derivative with similar chemical properties.
Uniqueness
2,3-Dihydro-1H-tetrazol-5-amine;hydrate is unique due to its hydrate form, which can influence its solubility and reactivity. This makes it particularly useful in specific industrial and pharmaceutical applications where these properties are advantageous .
Propiedades
Fórmula molecular |
CH7N5O |
|---|---|
Peso molecular |
105.10 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-tetrazol-5-amine;hydrate |
InChI |
InChI=1S/CH5N5.H2O/c2-1-3-5-6-4-1;/h5-6H,(H3,2,3,4);1H2 |
Clave InChI |
AXURIMSHRDDJSF-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNNN1)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)



![4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12359278.png)



![2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B12359300.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)




